3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Overview
Description
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-Amino-7-Cyano-4-Azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
3-Amino-7-Cyano-4-Azaindole interacts with its protein kinase targets by binding to their active sites . This binding inhibits the kinase’s activity, preventing the phosphorylation of other proteins and thus disrupting the signal transduction pathways within the cell .
Biochemical Pathways
The inhibition of protein kinases by 3-Amino-7-Cyano-4-Azaindole affects multiple biochemical pathways. For instance, it can inhibit the p38 MAP kinase pathway , which plays a role in cellular responses to stress and inflammation . By inhibiting this pathway, 3-Amino-7-Cyano-4-Azaindole can potentially modulate inflammatory responses and other stress-related cellular processes .
Pharmacokinetics
The pharmacokinetic properties of 3-Amino-7-Cyano-4-Azaindole, including its absorption, distribution, metabolism, and excretion (ADME), can be finely tuned using the azaindole core . This allows for the optimization of the compound’s bioavailability, ensuring that it can reach its protein kinase targets in sufficient concentrations to exert its inhibitory effects .
Result of Action
The molecular and cellular effects of 3-Amino-7-Cyano-4-Azaindole’s action primarily involve the disruption of signal transduction pathways due to its inhibition of protein kinases . This can lead to a variety of cellular responses, including changes in cell division, inflammation, and stress responses .
Action Environment
The action, efficacy, and stability of 3-Amino-7-Cyano-4-Azaindole can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by the presence of other substances in its environment .
Biochemical Analysis
Biochemical Properties
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with various enzymes, including kinases and proteases, by binding to their active sites and inhibiting their activity. For example, this compound has been found to inhibit the activity of fibroblast growth factor receptors, which are involved in cell proliferation and differentiation . The interaction between this compound and these enzymes is primarily mediated through hydrogen bonding and hydrophobic interactions, leading to the stabilization of the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by blocking the fibroblast growth factor receptor signaling pathway, leading to reduced cell growth and increased apoptosis . Additionally, this compound has been found to alter the expression of genes involved in cell cycle regulation and metabolic pathways, further contributing to its anti-cancer effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, such as fibroblast growth factor receptors, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the suppression of cell proliferation and survival. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are particularly relevant in in vitro and in vivo studies, where prolonged treatment with this compound can result in significant changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit the activity of target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage of this compound in preclinical studies to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can affect the bioavailability and activity of this compound, influencing its therapeutic efficacy and safety profile. Additionally, this compound can modulate metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and distribution. The interaction with binding proteins can also affect the stability and activity of this compound, modulating its cellular effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of this compound to these organelles can influence its interactions with biomolecules and its overall cellular effects. For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can impact cellular metabolism and energy production.
Properties
IUPAC Name |
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-2-11-8-6(10)4-12-7(5)8/h1-2,4,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMAQTZRTCYBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238053 | |
Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-38-0 | |
Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.